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Compound of Interest

Compound Name:
6-Hydroxy-1H-indole-7-

carbaldehyde

CAS No.: 19502-40-0

Cat. No.: B597938 Get Quote

For researchers and professionals in drug development, the unambiguous characterization of

heterocyclic compounds is paramount. The 7-formylindole scaffold is a key structural motif in

various pharmacologically active molecules, making its precise identification essential. This

guide provides an in-depth analysis of the characteristic Fourier-Transform Infrared (FTIR)

spectroscopy peaks of the aldehyde group in 7-formylindoles. Furthermore, it presents a

comparative overview of alternative and complementary spectroscopic techniques, offering a

holistic approach to structural elucidation.

The Vibrational Signature of the Formyl Group in 7-
Formylindole via FTIR
FTIR spectroscopy is a powerful, rapid, and non-destructive technique for identifying functional

groups. In 7-formylindole, the formyl group (–CHO) gives rise to highly characteristic vibrational

bands. The position and intensity of these bands are sensitive to the electronic environment,

specifically the conjugation with the indole ring system.

The two most definitive vibrational modes for the aldehyde group are the C=O stretching and

the C-H stretching vibrations.

Carbonyl (C=O) Stretching Vibration: This is typically the most intense and easily identifiable

peak in the spectrum. For aromatic aldehydes like 7-formylindole, where the carbonyl group
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is directly attached to the aromatic indole ring, electronic resonance effects play a significant

role. Delocalization of π-electrons from the ring to the carbonyl group weakens the C=O

double bond, lowering its vibrational frequency compared to a simple aliphatic aldehyde.[1]

Expected Frequency: The C=O stretching band for 7-formylindole is predicted to appear in

the range of 1705–1685 cm⁻¹.[1][2] This is consistent with values reported for other

aromatic aldehydes where conjugation reduces the frequency from the typical ~1730 cm⁻¹

of saturated aldehydes.[1] A comprehensive study on 3-formylindoles supports this,

showing that the electronic nature of the indole system dictates the precise location of this

peak.[3]

Aldehydic C-H Stretching Vibration: This mode is a hallmark of the aldehyde functional group

and provides confirmatory evidence. It involves the stretching of the carbon-hydrogen bond

of the formyl group. A unique feature of this vibration is that it often appears as a pair of weak

to medium intensity bands, typically found between 2860–2800 cm⁻¹ and 2760–2700 cm⁻¹.

[1]

Fermi Resonance: The appearance of two distinct bands instead of one is often attributed

to Fermi resonance. This phenomenon occurs when the fundamental C-H stretching

vibration has a similar energy to the first overtone of the C-H bending vibration (which

appears near 1390 cm⁻¹). This interaction causes the two energy levels to "repel" each

other, resulting in two distinct absorption peaks.[4] The presence of this doublet is a strong

indicator of an aldehyde.

Table 1: Summary of Predicted FTIR Characteristic Peaks for 7-Formylindole
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Vibrational Mode
Expected
Wavenumber
(cm⁻¹)

Intensity Key Characteristics

Aldehydic C=O

Stretch
1705 - 1685 Strong

Lower frequency due

to conjugation with the

indole ring. Highly

intense and sharp.

Aldehydic C-H Stretch

(Doublet)

2860 - 2800 and 2760

- 2700
Weak-Medium

Often appears as two

distinct peaks (a

doublet) due to Fermi

Resonance.

Confirmatory.

Aromatic C-H Stretch
> 3000 (typically

~3030)
Weak-Medium

Indicates C-H bonds

on the aromatic ring.

[5]

Indole N-H Stretch
~3400 (in dilute

solution)
Medium

Can be broadened in

solid state due to

hydrogen bonding.

Aromatic C=C Stretch 1600 - 1450 Medium

A series of peaks

characteristic of the

indole ring system.[5]

Experimental Protocol: ATR-FTIR Analysis of Solid 7-
Formylindole
Attenuated Total Reflectance (ATR) is a modern FTIR sampling technique ideal for analyzing

solid powders with minimal sample preparation, eliminating the need for KBr pellets or Nujol

mulls.

Objective: To obtain a high-quality infrared spectrum of a solid 7-formylindole sample.

Materials:

FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.
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7-formylindole sample (solid powder).

Spatula.

Solvent for cleaning (e.g., Isopropanol or Ethanol).

Lint-free wipes.

Methodology:

Background Collection:

Ensure the ATR crystal is clean. Wipe the surface gently with a lint-free tissue dampened

with isopropanol and allow it to dry completely.

Lower the ATR press arm to ensure no sample is present.

Collect a background spectrum. This is crucial as it subtracts the spectral contributions of

atmospheric CO₂ and water vapor, as well as the instrument itself.

Sample Application:

Retract the ATR press arm.

Place a small amount of the 7-formylindole powder onto the center of the ATR crystal

using a clean spatula. Only enough sample to cover the crystal surface is needed.

Sample Analysis:

Lower the press arm and apply consistent pressure to ensure intimate contact between

the solid sample and the ATR crystal. The evanescent wave that probes the sample only

penetrates a few microns, making good contact essential for a strong signal.[6]

Collect the sample spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4

cm⁻¹ to achieve a good signal-to-noise ratio.

Data Processing & Cleaning:
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The resulting spectrum should be automatically ratioed against the background.

Perform a baseline correction if necessary.

Label the significant peaks, paying close attention to the expected regions for the C=O

and aldehydic C-H stretches.

After analysis, retract the press arm, remove the bulk of the powder, and clean the crystal

surface thoroughly with a solvent-dampened wipe.

A Comparative Analysis of Spectroscopic
Techniques
While FTIR is excellent for functional group identification, a comprehensive characterization

relies on integrating data from multiple analytical techniques. NMR and Mass Spectrometry, in

particular, provide detailed structural and connectivity information that FTIR cannot.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular skeleton by probing the

chemical environment of specific nuclei, primarily ¹H and ¹³C.

¹H NMR: The aldehyde proton is one of the most deshielded protons in organic chemistry,

making it easy to identify.

Aldehyde Proton (H-C=O): Appears as a distinct singlet in the far downfield region of the

spectrum, typically between δ 9.0–10.0 ppm.[3][7] This signal is unambiguous and serves

as definitive proof of the aldehyde group.

Indole Protons: The aromatic protons on the indole ring resonate between δ 6.5–8.0 ppm,

with splitting patterns that can confirm the substitution pattern.[5]

¹³C NMR: Provides information on the carbon framework.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is also highly deshielded and

appears in a characteristic downfield region of δ 190–200 ppm for aromatic aldehydes.[1]
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[3] The absence of signals from other carbon types in this region makes this a reliable

diagnostic peak.

Indole Carbons: The carbons of the aromatic indole ring typically resonate between δ 110-

140 ppm.[5]

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural

information based on its fragmentation patterns upon ionization.

Molecular Ion (M⁺•): For 7-formylindole (C₉H₇NO), the molecular weight is 145.16 g/mol . A

prominent molecular ion peak would be expected at an m/z (mass-to-charge ratio) of 145.

Characteristic Fragmentation: Aldehydes undergo predictable fragmentation pathways.

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is common.

Loss of H• (M-1): Loss of the hydrogen radical from the formyl group results in a strong

peak at m/z 144.

Loss of •CHO (M-29): Loss of the entire formyl radical results in a peak at m/z 116,

corresponding to the indole cation.[8]

Table 2: Comparison of Diagnostic Signals for the Aldehyde Group in 7-Formylindole
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Technique Diagnostic Signal
Typical
Value/Range

Information
Provided

FTIR C=O Stretch 1705 - 1685 cm⁻¹

Presence & electronic

environment of the

carbonyl

C-H Stretch

(Aldehydic)

2860-2700 cm⁻¹

(doublet)

Confirms aldehyde

functional group

¹H NMR
Aldehyde Proton

(CHO)
δ 9.0 - 10.0 ppm

Unambiguous

presence of an

aldehyde proton

¹³C NMR
Carbonyl Carbon

(C=O)
δ 190 - 200 ppm

Unambiguous

presence of an

aldehyde carbon

MS Molecular Ion (M⁺•) m/z 145
Molecular weight

confirmation

Fragment Ion
m/z 144 (M-1), m/z

116 (M-29)

Confirms aldehyde

structure via

fragmentation

Workflow for Structural Elucidation
A logical workflow ensures a comprehensive and validated structural assignment. The

combination of techniques provides orthogonal data, leading to a high-confidence identification.
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Initial Analysis & Functional Group ID

Structural Confirmation & Connectivity

Molecular Weight & Fragmentation

Final Confirmation

7-Formylindole
(Solid Sample)

ATR-FTIR Analysis

Identify C=O Stretch
(~1690 cm⁻¹)

Identify Aldehydic C-H
(~2820, 2720 cm⁻¹)

Provides

¹H and ¹³C NMR
Spectroscopy

Hypothesis

Confirm Aldehyde H (δ ~9.5 ppm)
Confirm Carbonyl C (δ ~195 ppm)

Assign Indole Skeleton

Provides

Mass Spectrometry
(e.g., GC-MS)

Confirms Skeleton

Confirm MW (m/z 145)

Observe Fragments
(m/z 144, 116)

Provides

Structure Confirmed:
7-Formylindole

Final Validation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 7-formylindole.
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This integrated approach, beginning with the rapid functional group identification by FTIR and

followed by detailed structural mapping with NMR and MS, constitutes a robust and self-

validating system for the characterization of 7-formylindole and related derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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